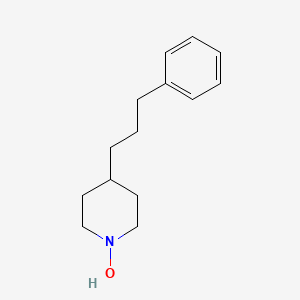

4-(3-Phenylpropyl)piperidin-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

118972-08-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-hydroxy-4-(3-phenylpropyl)piperidine |

InChI |

InChI=1S/C14H21NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |

InChI Key |

COUZPBNIYTUEHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCCC2=CC=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 3 Phenylpropyl Piperidin 1 Ol

Reactions Involving the N-Hydroxyl Functionality

The N-hydroxyl group is a key site for the chemical modification of 4-(3-phenylpropyl)piperidin-1-ol, participating in oxidation, reduction, alkylation, and acylation reactions.

Oxidation Reactions of the N-Hydroxyl Group

The oxidation of N-hydroxypiperidines typically yields nitrones, which are valuable intermediates in organic synthesis. For N-hydroxypiperidine, oxidation with hydrogen peroxide in methanol (B129727) produces the corresponding cyclic nitrone. wikipedia.org This reaction is a heteroatomic equivalent to the oxidation of a secondary alcohol to a ketone. wikipedia.org It is anticipated that this compound would undergo a similar transformation to yield 4-(3-phenylpropyl)-1-piperideine-1-oxide.

Table 1: Representative Oxidation of N-Hydroxypiperidines

| Starting Material | Oxidizing Agent | Solvent | Product |

| N-Hydroxypiperidine | Hydrogen Peroxide | Methanol | 1-Piperideine-1-oxide |

This table presents a representative oxidation reaction for a model compound, N-hydroxypiperidine, to illustrate the expected reactivity of this compound.

The oxidation of N-alkyl imines to nitrones is facilitated by the presence of C-aryl substituents and less bulky N-alkyl groups. rsc.org While this compound is a hydroxylamine (B1172632) rather than an imine, the principles of steric and electronic effects on oxidation are often comparable.

Reduction Reactions to the Piperidine (B6355638) Nitrogen

The N-hydroxyl group of N-hydroxypiperidines can be reduced to the corresponding piperidine. This transformation is a fundamental reaction in the chemistry of these heterocycles. While specific reducing agents for this compound are not detailed in the literature, general methods for the reduction of N-hydroxy compounds are well-established and include catalytic hydrogenation or the use of common reducing agents. The reduction of the N-hydroxyl group would yield 4-(3-phenylpropyl)piperidine (B106336). nih.gov

O-Alkylation and O-Acylation Reactions

The oxygen atom of the N-hydroxyl group is nucleophilic and can undergo both alkylation and acylation.

O-Alkylation: The O-alkylation of N-hydroxy compounds can be achieved using alkyl halides. While specific examples for this compound are not available, the general reactivity of hydroxylamines suggests that it would react with suitable alkylating agents to form O-alkylated derivatives.

O-Acylation: The O-acylation of N-hydroxy compounds is a common transformation. Acyl-1,4-dihydropyridines have emerged as versatile acylation reagents for a variety of substrates. nih.gov The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, would be expected to yield the corresponding O-acyl derivative.

Rearrangement Reactions of N-Oxides

Tertiary amine N-oxides, which can be formed from the corresponding N-hydroxypiperidines, are known to undergo several important rearrangement reactions, including the Meisenheimer and Polonovski reactions. nih.gov These reactions are typically initiated by heat or treatment with an activating agent like acetic anhydride. researchgate.netnih.gov

The Meisenheimer rearrangement is a thermal rearrangement of tertiary amine N-oxides to form N,O,O-trisubstituted hydroxylamines. nih.gov The Polonovski reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride, leading to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further transformations. researchgate.net The thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxides has been studied in aprotic solvents, providing insight into the kinetics and mechanism of such rearrangements. researchgate.netrsc.org

Transformations of the Piperidine Ring System

The piperidine ring of this compound is also amenable to chemical modification, particularly through functionalization at its carbon atoms.

Functionalization at Ring Carbons

The direct functionalization of C-H bonds in piperidines represents a powerful strategy for the synthesis of substituted derivatives. While the presence of the N-hydroxyl group in this compound may influence the reactivity, studies on related N-substituted piperidines provide valuable insights.

Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidine derivatives. google.comnih.gov The regioselectivity of these reactions is often controlled by the nature of the N-protecting group and the catalyst used. For instance, C-H functionalization of N-Boc-piperidine can be directed to the C2 or C4 positions depending on the specific rhodium catalyst employed. google.comnih.gov The C4 position is often favored due to reduced steric hindrance and electronic deactivation from the nitrogen atom. google.com

Given that this compound already possesses a substituent at the C4 position, functionalization would likely occur at other positions on the ring, such as C2, C3, C5, or C6. The phenylpropyl substituent itself could also potentially undergo functionalization, although the piperidine ring is generally more reactive.

Table 2: Representative C-H Functionalization of Piperidine Derivatives

| Substrate | Catalyst | Position Functionalized | Product Type |

| N-Boc-piperidine | Rh2(R-TCPTAD)4 | C2 | 2-Substituted piperidine |

| N-α-oxoarylacetyl-piperidine | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | 4-Substituted piperidine |

This table showcases examples of catalyst-controlled C-H functionalization on N-protected piperidines, illustrating potential pathways for the modification of the piperidine ring in this compound. google.comnih.gov

Nitrogen-Centered Reactions Beyond N-Hydroxyl Group

The nitrogen atom in the piperidin-1-ol (B147077) moiety, while bearing a hydroxyl group, can still participate in a range of reactions, particularly after modification or under specific conditions.

One of the primary reactions of N-hydroxypiperidines is oxidation. Treatment with oxidizing agents such as hydrogen peroxide can convert the N-hydroxyl group into a nitrone. wikipedia.org This transformation is significant as it introduces a new functional group with a distinct reactivity profile, including participation in 1,3-dipolar cycloaddition reactions.

Furthermore, should the hydroxyl group be derivatized, for instance, by conversion to an N-alkoxy or N-acyloxy group, the nitrogen atom's reactivity is altered. N-acylpiperidines, for example, can undergo various transformations. While direct N-alkylation of the piperidine nitrogen in this compound would be hindered by the existing N-O bond, derivatization of the hydroxyl group could open pathways for further functionalization. For instance, N-alkylation of piperidines is a common reaction, typically achieved by treating the secondary amine with an alkyl halide in the presence of a base. researchgate.net In the context of our subject compound, after appropriate modification of the N-OH group, such reactions could potentially be employed.

| Reaction Type | Reagents and Conditions | Expected Product | Reference (Analogous Systems) |

| Oxidation to Nitrone | Hydrogen Peroxide | 4-(3-Phenylpropyl)-1-piperidine N-oxide | wikipedia.org |

| N-Acylation (of parent piperidine) | Acyl chloride, Base | N-Acyl-4-(3-phenylpropyl)piperidine | ambeed.com |

| N-Alkylation (of parent piperidine) | Alkyl halide, Base (e.g., K2CO3, NaH) in DMF | N-Alkyl-4-(3-phenylpropyl)piperidine | researchgate.net |

Ring Opening and Ring Expansion Reactions

The piperidine ring, a saturated heterocycle, is generally stable but can undergo ring-opening and ring-expansion reactions under specific conditions, often involving the nitrogen atom or adjacent carbons.

Ring Opening: Ring-opening reactions of piperidine derivatives can be initiated through various strategies. For instance, oxidative cleavage of the piperidine ring can occur under visible light in the presence of a photosensitizer. researchgate.net Another approach involves the reaction of N-substituted piperidines with reagents like chloroformates, which can lead to ring-opened products. researchgate.net These reactions typically proceed through intermediates where the C-N bond is cleaved.

Ring Expansion: The expansion of a piperidine ring to a seven-membered azepane ring is a known transformation in heterocyclic chemistry. rsc.org Such reactions can be achieved through various methodologies, including rearrangements involving ylide intermediates or palladium-catalyzed processes. rsc.orgchemrxiv.org For example, diastereomerically pure azepane derivatives have been prepared from piperidine precursors with high stereoselectivity and yield. rsc.org

| Transformation | Method | Key Intermediates/Features | Reference (Analogous Systems) |

| Ring Opening | Photooxidation (Visible light, photosensitizer) | Oxidative C-N bond cleavage | researchgate.net |

| Ring Opening | Reaction with Chloroformates | N-Substituent dependent pathway | researchgate.net |

| Ring Expansion to Azepane | Ylide-mediated rearrangement | Aziridinium (B1262131) ylide intermediate | chemrxiv.org |

| Ring Expansion to Azepane | Palladium-catalyzed allylic amine rearrangement | Two-carbon homologation | chemrxiv.org |

Reactivity of the Phenylpropyl Side Chain

The phenylpropyl side chain offers two main sites for chemical modification: the aromatic phenyl ring and the aliphatic propyl chain.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of the side chain is susceptible to electrophilic aromatic substitution (EAS). The alkyl group is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the propyl chain. byjus.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl3, AlBr3).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.

| Reaction | Reagents | Expected Major Products (Isomers) | Reference (General Principles) |

| Nitration | HNO3, H2SO4 | 1-(ortho-Nitrophenyl)-3-(piperidin-4-yl)propane, 1-(para-Nitrophenyl)-3-(piperidin-4-yl)propane | byjus.com |

| Bromination | Br2, FeBr3 | 1-(ortho-Bromophenyl)-3-(piperidin-4-yl)propane, 1-(para-Bromophenyl)-3-(piperidin-4-yl)propane | byjus.com |

| Acylation | RCOCl, AlCl3 | 1-(ortho-Acylphenyl)-3-(piperidin-4-yl)propane, 1-(para-Acylphenyl)-3-(piperidin-4-yl)propane | chemguide.co.uk |

Side-Chain Functionalization (e.g., halogenation, hydroxylation)

The propyl side chain can also undergo functionalization, particularly at the benzylic position (the carbon atom directly attached to the phenyl ring), which is activated by the adjacent aromatic system.

Halogenation: Free radical halogenation can occur at the benzylic position under UV light or with the use of reagents like N-bromosuccinimide (NBS). orgoreview.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective introduction of a halogen atom at this position.

Hydroxylation/Oxidation: The benzylic carbon can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the entire alkyl side chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org More controlled hydroxylation at the benzylic position can sometimes be achieved using specific enzymatic or chemical methods. rsc.org

| Reaction | Reagents/Conditions | Expected Product | Reference (Analogous Systems) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 4-(3-Bromo-3-phenylpropyl)piperidin-1-ol | orgoreview.comlibretexts.org |

| Side-Chain Oxidation | KMnO4, heat | 3-(4-(1-Hydroxypiperidinyl))propanoic acid (after cleavage and oxidation) | libretexts.orglibretexts.org |

| Benzylic Hydroxylation | Specific oxidizing agents/enzymes | 4-(3-Hydroxy-3-phenylpropyl)piperidin-1-ol | rsc.org |

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Reaction Mechanism Elucidation

Nitrogen-Centered Reactions: The oxidation of N-hydroxypiperidine to a nitrone is believed to proceed through a mechanism involving the attack of the N-hydroxyl group on the oxidant, followed by deprotonation. wikipedia.org

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenyl ring involves a two-step process. masterorganicchemistry.comlibretexts.org

Formation of a Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Side-Chain Halogenation: The mechanism for free-radical halogenation of the benzylic position involves three key stages: orgoreview.com

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br2) by heat or light to generate halogen radicals.

Propagation: A halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical and H-X. The benzyl radical then reacts with another halogen molecule to form the product and a new halogen radical.

Termination: Combination of any two radicals to end the chain reaction.

Due to the lack of direct experimental studies on this compound, these mechanistic descriptions are based on well-established principles and studies of analogous compounds.

Kinetic and Thermodynamic Considerations

A comprehensive analysis of the kinetic and thermodynamic parameters governing the chemical transformations of this compound is currently limited by the scarcity of specific experimental data in peer-reviewed literature. However, by examining the reactivity of its core functional groups—the N-hydroxypiperidine moiety and the 4-substituted piperidine ring—we can infer the key kinetic and thermodynamic considerations that would influence its reactivity.

The reactivity of this compound is primarily dictated by the N-hydroxyl group and the conformational dynamics of the piperidine ring. The interplay between these factors determines the feasibility and rates of its chemical transformations.

General Principles of Reactivity

The N-hydroxypiperidine functionality is known to undergo oxidation to form a nitrone. This transformation is a key aspect of its chemical reactivity. The general reaction can be depicted as:

R₂N-OH + [O] → R₂N⁺=O⁻ + H₂O

This oxidation is a common pathway for secondary hydroxylamines. The kinetics of such reactions are influenced by the nature of the oxidant, the solvent, and the steric and electronic environment around the nitrogen atom. For instance, the oxidation of secondary hydroxylamines to nitrones with hydrogen peroxide can be catalyzed by species like methylrhenium trioxide, indicating that the reaction can be subject to catalytic rate enhancement. wikipedia.org

Conformational Energetics of the Piperidine Ring

The piperidine ring in this compound exists predominantly in a chair conformation. The 4-(3-phenylpropyl) substituent is expected to preferentially occupy the equatorial position to minimize steric strain. The energy barrier for ring inversion in the parent piperidine molecule is approximately 10.4 kcal/mol. rsc.orgwikipedia.org This value provides a baseline for the energy required to flip between the two chair conformers.

The conformational equilibrium of the piperidine ring and the nitrogen center can have a significant impact on the kinetics of reactions involving the N-hydroxyl group. The accessibility of the N-hydroxyl group for reaction can be dependent on its axial or equatorial orientation, which in turn is governed by the thermodynamic stability of the respective conformers.

Thermodynamic and Kinetic Data of Related Piperidine Derivatives

While specific thermodynamic and kinetic data for this compound are not available, studies on related piperidine derivatives offer insights into the factors that control their reactivity.

For example, kinetic resolutions of N-Boc-2-aryl-4-methylenepiperidines have been performed using asymmetric deprotonation. nih.govacs.org These studies highlight how the stereochemistry and conformational preferences of the piperidine ring can be exploited to achieve highly selective reactions. The rates of these reactions are sensitive to the substituents on the piperidine ring and the reaction conditions.

The following table summarizes some relevant energetic parameters for the parent piperidine ring, which provide a foundational understanding for the behavior of its derivatives.

| Parameter | Value (kcal/mol) | Compound |

| Ring Inversion Barrier | 10.4 | Piperidine |

| Nitrogen Inversion Barrier | 6.1 | Piperidine |

Data sourced from studies on piperidine conformational analysis. rsc.orgwikipedia.org

Detailed research findings on the kinetics of reactions involving the N-hydroxyl group of piperidines are sparse. However, the oxidation of N-hydroxypiperidine to a nitrone is a thermodynamically favorable process, driven by the formation of the stable nitrone functionality and a molecule of water. wikipedia.org The reaction rate would be dependent on the activation energy of the specific transformation, which would be influenced by the steric bulk of the 4-(3-phenylpropyl) group.

Structural Modifications and Synthesis of Analogues and Derivatives

Design Principles for Novel Analogues

The design of new analogues of 4-(3-phenylpropyl)piperidin-1-ol is primarily guided by the established pharmacophore models for its target receptors, most notably the sigma-1 and sigma-2 receptors. These receptors are implicated in a range of neurological and psychiatric conditions, making them attractive targets for drug discovery. mdpi.com The core pharmacophore for many sigma receptor ligands includes a basic amine, a central hydrophobic core, and an additional hydrophobic or aromatic group. The 4-(3-phenylpropyl)piperidine (B106336) moiety itself provides a key intermediate for the synthesis of various pharmaceuticals, including analgesics and antidepressants. nih.govnih.gov

Key design principles for novel analogues often involve:

Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Modifications to the phenylpropyl side chain or substitutions on the piperidine (B6355638) ring can be used to fine-tune this balance.

Introduction of Additional Binding Moieties: Incorporating functional groups that can form specific interactions, such as hydrogen bonds or electrostatic interactions, with the receptor can enhance binding affinity and selectivity.

Conformational Restriction: Introducing rigidity into the molecule, for example, through the formation of spiro or fused ring systems, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacological profiles. For instance, replacing a phenyl ring with a bioisosteric heterocycle can alter metabolic stability and receptor interaction.

Quantitative structure-activity relationship (QSAR) studies on related piperazine (B1678402) analogues have indicated that the electronic features of substituents on the phenyl ring significantly influence sigma-1 receptor affinity. encyclopedia.pub Such computational and experimental data are invaluable in guiding the rational design of new and more effective ligands based on the this compound scaffold.

Synthesis of N-Substituted Piperidin-1-ol (B147077) Analogues

The nitrogen atom of the piperidine ring is a primary site for structural modification, allowing for the introduction of a wide variety of substituents that can significantly impact the pharmacological profile of the resulting analogues.

Alkyl and Aryl Substitutions on Nitrogen

Standard N-alkylation procedures are commonly employed to introduce alkyl groups onto the piperidine nitrogen. These reactions typically involve the treatment of the parent piperidine with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). acs.org For instance, the synthesis of 1-(3-phenoxypropyl)-4-(α-phenyl-2-tolyl)piperidine has been achieved by reacting 4-(α-phenyl-2-tolyl)piperidine with 3-phenoxypropylbromide in the presence of K2CO3 in n-butanol. ajchem-a.com

N-arylation can be more challenging but can be achieved using methods like the Buchwald-Hartwig amination, which allows for the coupling of the piperidine with aryl halides or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The nature of the N-substituent plays a critical role in the activity of these compounds. Structure-activity relationship studies on related 4-aminopiperidines have shown that both benzyl (B1604629) and phenylethyl substituents at the piperidine nitrogen can lead to high activity, particularly when combined with long-chain N-alkyl groups at the 4-amino position. mdpi.com

Heterocyclic Incorporations

The incorporation of heterocyclic moieties at the nitrogen atom can introduce additional pharmacophoric elements and modulate the physicochemical properties of the molecule. This can be achieved by reacting the piperidine with a haloalkyl-substituted heterocycle. For example, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involved the N-alkylation of a benzofuran-2-carboxamide (B1298429) with 1-(3-chloropropyl)piperidine. nih.gov A modified Finkelstein reaction can be used to convert the less reactive chloroalkane to a more reactive iodoalkane in situ, facilitating the N-alkylation. nih.gov

Synthesis of Piperidine Ring-Substituted Analogues

Modifications to the carbon framework of the piperidine ring itself offer another avenue for creating structural diversity and fine-tuning the biological activity of this compound analogues.

Modifications at C-2, C-3, C-4, C-5, and C-6 Positions

The direct and selective functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing substituents at specific positions. nih.gov

C-2 Position: The C-2 position is electronically activated but sterically hindered. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for the synthesis of 2-substituted piperidines. nih.gov Another approach involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion generated from a 4-hydroxybutylaziridine with an organocopper reagent. mdpi.com An Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has also been developed to produce enantioenriched 2-alkylpiperidines. researchgate.net

C-3 Position: The C-3 position is electronically deactivated. The synthesis of 3-aryl piperidines has been achieved through the 1,4-addition of aryl Grignards to chiral 3,4-unsaturated-3-piperidine esters or amides. rsc.org A patent describes a stereoselective process for preparing 3-substituted-4-aryl piperidines, which are key intermediates for various pharmaceuticals. rsc.org Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex to yield 3-arylpiperidines. organic-chemistry.org

C-4 Position: The C-4 position is often the target for substitution due to its influence on receptor binding. A variety of 4-substituted piperidines can be prepared from 4-piperidones. dtic.milyoutube.com For instance, 4-phenyl- and 4-heteroaryl-4-anilidopiperidines have been synthesized as potent analgesic and anesthetic agents. nih.gov

C-5 and C-6 Positions: The synthesis of specifically substituted piperidines at the C-5 and C-6 positions often relies on the hydrogenation of appropriately substituted pyridine (B92270) precursors. A systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported, starting from the hydrogenation of disubstituted pyridines to yield cis-piperidines, which can then be epimerized to the trans-diastereoisomers. organic-chemistry.orgwhiterose.ac.uk

| Substitution Position | Synthetic Approach | Key Reagents/Catalysts | Reference |

| C-2 | Rh-catalyzed C-H insertion | Rhodium catalyst, donor/acceptor carbenes | nih.gov |

| C-2 | Alkylative ring-opening | Organocopper reagent, bicyclic aziridinium ion | mdpi.com |

| C-2 | Asymmetric hydrogenation | Ir-catalyst, MeO-BoQPhos ligand | researchgate.net |

| C-3 | 1,4-addition to unsaturated piperidines | Aryl Grignard reagents | rsc.org |

| C-3 | Intramolecular hydroamination | Rhodium catalyst | organic-chemistry.org |

| C-4 | Starting from 4-piperidones | Various reagents for functionalization | dtic.milyoutube.com |

| C-5/C-6 | Hydrogenation of substituted pyridines | PtO2, other hydrogenation catalysts | organic-chemistry.orgwhiterose.ac.uk |

Spiro and Fused Ring Systems

The creation of spiro and fused ring systems introduces conformational rigidity and can lead to compounds with enhanced selectivity and potency.

Spiro Systems: Spirocyclic compounds containing a piperidine ring can be synthesized through various methods. One common approach involves the reaction of a cyclic ketone with a binucleophilic reagent. For example, spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones have been synthesized and evaluated as ligands for the nociceptin (B549756) receptor. nih.gov The synthesis of spiro[piperidine-4,2'-oxiranes] has been achieved through the reaction of 5e-aryl-3-hydroxy-3-methylpiperidin-4-ones with diazomethane. documentsdelivered.com The growing interest in spirocycles in drug discovery is evident from the increasing number of approved drugs containing this motif. nih.gov

Synthesis of Phenylpropyl Chain Modifications

The synthesis of analogues with varied alkyl chain lengths or branching patterns typically begins with a suitable pyridine precursor. A common strategy involves the catalytic hydrogenation of a 4-alkylpyridine to the corresponding piperidine. youtube.comyoutube.com The requisite 4-alkylpyridines can be prepared through methods such as the alkylation of 4-picoline (4-methylpyridine).

For instance, to create analogues with different chain lengths, (polymethylene)-bis(magnesium bromide) could be reacted with 4-chloropyridine, followed by catalytic hydrogenation of the resulting 4-cycloalkylpyridine. Alternatively, varying the length of an alkyl halide used to react with a metallated pyridine derivative provides a direct route to chain-modified precursors.

Table 1: Hypothetical Analogues with Phenylpropyl Chain Modifications

| Analogue Name | Modification | Synthetic Precursor (Example) |

|---|---|---|

| 4-(2-Phenylethyl)piperidin-1-ol | Shorter Chain (n=2) | 4-(2-Phenylethyl)pyridine |

| 4-(4-Phenylbutyl)piperidin-1-ol | Longer Chain (n=4) | 4-(4-Phenylbutyl)pyridine |

Final conversion to the N-ol derivative is typically achieved in a subsequent step through oxidation of the piperidine nitrogen.

Introducing substituents onto the phenyl ring is a key strategy for modulating electronic properties. The synthesis generally involves starting with an already substituted phenyl-containing precursor. For example, a substituted bromobenzene (B47551) can be converted into a Grignard or organolithium reagent and then reacted with a pyridine electrophile. This is followed by the reduction of the pyridine ring to a piperidine. youtube.comnih.gov

Studies on related 4-phenylpiperidine (B165713) structures have demonstrated the feasibility of introducing a wide array of substituents. For example, analogues bearing electron-withdrawing groups like methylsulfonyl and bis(trifluoromethyl) have been successfully synthesized, highlighting the robustness of this synthetic approach. nih.govnih.gov These modifications are critical for probing electronic effects on reactivity.

Table 2: Examples of Synthesized Analogues with Phenyl Ring Substitutions

| Analogue Name | Phenyl Ring Substituent | Rationale for Modification |

|---|---|---|

| 4-(3-(4-Fluorophenyl)propyl)piperidin-1-ol | 4-Fluoro | Modulate lipophilicity and electronic properties. |

| 4-(3-(4-Methoxyphenyl)propyl)piperidin-1-ol | 4-Methoxy | Introduce an electron-donating group. |

| 4-(3-(4-Nitrophenyl)propyl)piperidin-1-ol | 4-Nitro | Introduce a strong electron-withdrawing group. |

Conformational Analysis of Synthesized Analogues

The piperidine ring, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. youtube.com In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position.

For this compound and its analogues, the large and flexible phenylpropyl group at the C-4 position has a strong energetic preference for the equatorial orientation. This avoids sterically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-2 and C-6 positions. youtube.com While the N-hydroxyl group introduces polarity, its steric demand is less significant than the C-4 substituent, and it is not expected to alter this fundamental conformational preference.

While the chair form is dominant, other conformations like the twist-boat can exist. However, for N-acylpiperidines with a 2-substituent, the twist-boat conformation can become more favorable, though this is less likely in the case of a 4-substituted piperidine without significant strain-inducing features. nih.gov The primary determinant for the ring conformation in this class of compounds remains the equatorial placement of the bulky C-4 side chain.

Table 3: Conformational Preferences of this compound

| Molecular Feature | Preferred Conformation | Rationale |

|---|---|---|

| Piperidine Ring | Chair | Minimizes angle and torsional strain. youtube.com |

| 4-(3-Phenylpropyl) Group | Equatorial | Avoids steric hindrance from 1,3-diaxial interactions. youtube.com |

Structure-Reactivity Relationship Studies (Chemical Reactivity)

The chemical reactivity of this compound analogues is intrinsically linked to their structure. Modifications to the phenylpropyl chain and substitutions on the phenyl ring can exert significant influence through both steric and electronic effects.

Electronic Effects: Substituents on the phenyl ring directly modulate the electron density of the aromatic system.

Electron-donating groups (e.g., methoxy) increase the electron density, making the ring more susceptible to electrophilic substitution and more resistant to reduction.

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) decrease the ring's electron density, deactivating it towards electrophilic attack but facilitating nucleophilic aromatic substitution under certain conditions.

These electronic effects can also be transmitted through the propyl chain to the piperidine ring and the N-ol functionality, albeit to a lesser degree. Studies on other piperidine derivatives, such as piperidine nitroxides, have shown a clear correlation between the electronic properties of substituents and the redox potential and stability of the reactive N-O moiety. acs.org It is plausible that the reactivity of the N-ol group in this compound analogues, such as its behavior in redox reactions, would be similarly influenced by the electronics of the phenyl ring substituent.

Steric Effects: Alterations in the length and branching of the alkyl chain primarily impact the steric environment of the molecule.

Longer or more branched chains can increase steric hindrance around the piperidine ring and the N-ol group. This could decrease the rate of reactions that require nucleophilic attack at the nitrogen or electrophilic attack at a sterically encumbered position.

Chain flexibility also plays a role. A more rigid side chain could lock the molecule into a specific conformation, potentially enhancing or restricting access to reactive sites.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

High-Field 1H and 13C NMR Spectroscopic Analysis

High-field ¹H (proton) and ¹³C (carbon-13) NMR analyses provide the fundamental framework for the structural assignment of 4-(3-Phenylpropyl)piperidin-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each unique proton in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (approximately 7.15-7.30 ppm). The propyl chain displays characteristic signals, including a triplet for the benzylic methylene (B1212753) (CH₂) group adjacent to the phenyl ring, and multiplets for the other two methylene groups. The piperidine (B6355638) ring protons show complex multiplets in the aliphatic region, with their chemical shifts influenced by their position relative to the nitrogen and hydroxyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The spectrum can be divided into the aromatic region, where the carbons of the phenyl ring resonate, and the aliphatic region, which contains signals for the propyl chain and piperidine ring carbons. The carbon attached to the hydroxylated nitrogen (C-N-OH) appears at a distinct downfield shift compared to other piperidine carbons.

Predicted NMR Data for this compound

This table presents predicted chemical shift values based on standard functional group ranges and analysis of similar structures. Actual experimental values may vary slightly based on solvent and instrument conditions.

¹H NMR (Proton)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.15 - 7.30 | m |

| Ar-CH₂- | 2.55 - 2.65 | t |

| Piperidine-H (axial, equatorial) | 1.10 - 1.80, 2.80 - 3.20 | m |

| Propyl-CH₂- | 1.55 - 1.70 | m |

¹³C NMR (Carbon-13)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | ~142 |

| Phenyl CH | 125 - 129 |

| Piperidine C (adjacent to N-OH) | 55 - 65 |

| Piperidine C | 25 - 35 |

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign the signals from 1D NMR and confirm the precise connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring methylene protons of the propyl chain and trace the connectivity around the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each carbon atom by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons separated by two or three bonds. This is crucial for confirming the connection between the propyl side chain and the piperidine ring. For instance, correlations would be observed between the protons on the piperidine C4 and the carbons of the propyl chain, and between the benzylic protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, showing spatial relationships between axial and equatorial protons.

Dynamic NMR Studies for Conformational Analysis

The piperidine ring in this compound is not static; it undergoes dynamic processes, primarily chair-to-chair ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate this conformational behavior. nih.gov

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows. At a certain temperature, known as the coalescence point, the signals for the axial and equatorial protons broaden and merge. nih.gov Below this temperature, in the slow-exchange regime, separate, sharp signals for the distinct axial and equatorial environments can be observed. By analyzing the spectra at different temperatures, the energy barrier (activation energy) for the ring inversion process can be calculated, providing valuable insight into the conformational stability and flexibility of the molecule. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. The molecular formula of this compound is C₁₄H₂₁NO. HRMS can measure the mass of the molecular ion to several decimal places, allowing for the experimental verification of this formula. The technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

Theoretical Exact Mass for C₁₄H₂₁NO

| Ion | Formula | Theoretical Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₂NO⁺ | 220.1701 |

| [M+Na]⁺ | C₁₄H₂₁NNaO⁺ | 242.1521 |

An experimental HRMS measurement that matches one of these theoretical values to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For this compound, key fragmentation pathways would include:

Benzylic Cleavage: A common and significant fragmentation is the cleavage of the bond between the first and second carbons of the propyl chain, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom within the piperidine ring is a characteristic fragmentation for cyclic amines.

Loss of Side Chain: Cleavage of the bond between the piperidine ring (at C4) and the propyl chain can occur.

Loss of Hydroxyl Group: The loss of the hydroxyl radical (•OH, 17 amu) or a water molecule (H₂O, 18 amu) from the molecular ion is also a possible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 219 | Molecular Ion [M]⁺• |

| 202 | [M-OH]⁺ |

| 128 | [M-C₇H₇]⁺ (Loss of tropylium) |

Analyzing these characteristic fragments allows for the step-by-step reconstruction and confirmation of the molecule's core structure, corroborating the data obtained from NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) would be an indispensable tool for the structural elucidation of this compound. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide a detailed fingerprint of the molecule's structure.

Key fragment ions would be expected to arise from the cleavage of the C-N bonds within the piperidine ring, the bond between the piperidine ring and the propyl chain, and fragmentation of the phenylpropyl side chain itself. The analysis of these fragment ions would allow for the unambiguous confirmation of the connectivity of the different structural motifs within the molecule. While specific experimental data is not available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation behavior of similar N-hydroxypiperidine and phenylalkyl structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragmentation |

| [M+H]⁺ | Varies | H₂O | Loss of the hydroxyl group from the N-hydroxypiperidine |

| [M+H]⁺ | Varies | C₃H₇ | Cleavage of the bond between the piperidine ring and the propyl chain |

| [M+H]⁺ | Varies | C₆H₅CH₂CH₂ | Fragmentation of the phenylpropyl side chain |

| [M+H]⁺ | Varies | C₇H₇ | Tropylium ion formation from the phenylpropyl group |

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would confirm the presence of the N-hydroxyl group, the piperidine ring, and the phenylpropyl substituent.

The O-H stretching vibration of the N-hydroxyl group would be expected to appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the propyl chain would be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-OH | O-H stretch | 3200-3600 (broad) | IR |

| Aliphatic C-H | C-H stretch | 2850-3000 | IR, Raman |

| Aromatic C-H | C-H stretch | 3000-3100 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |

| C-N | C-N stretch | 1000-1250 | IR, Raman |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide valuable insights into the conformational preferences of this compound. The piperidine ring can adopt different chair and boat conformations, and the orientation of the phenylpropyl substituent can also vary. These different conformations would likely have distinct vibrational signatures, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹).

By comparing experimentally obtained spectra with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT), it would be possible to identify the most stable conformers of the molecule in the gas phase or in solution. This type of analysis would provide crucial information about the three-dimensional structure and flexibility of the molecule.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If suitable single crystals of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

This data would reveal the exact conformation of the piperidine ring and the orientation of the phenylpropyl and hydroxyl substituents in the solid state. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-hydroxyl group, that stabilize the crystal lattice.

Determination of Absolute Configuration (if applicable)

This compound does not possess a chiral center, and therefore, the concept of absolute configuration is not applicable to this molecule. The molecule is achiral and does not exist as enantiomers.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulations

While quantum mechanics describes the electronic structure, molecular modeling and simulations are used to explore the larger-scale conformational and dynamic properties of molecules.

The flexibility of the piperidine (B6355638) ring and the phenylpropyl side chain means that 4-(3-Phenylpropyl)piperidin-1-ol can exist in multiple conformations. A conformational analysis would systematically explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformers. This involves rotating the rotatable bonds and calculating the energy of each resulting geometry. The results would reveal the preferred three-dimensional shape of the molecule, which is critical for its biological activity and physical properties. The analysis would likely show the piperidine ring in a chair conformation and explore the orientation of the phenylpropyl group (axial vs. equatorial) and the hydroxyl group.

Molecular Dynamics (MD) simulations would provide a movie-like depiction of the atomic motions of this compound over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent or at a particular temperature. These simulations could be used to study the conformational transitions between different low-energy states, the flexibility of different parts of the molecule, and its interactions with solvent molecules.

Reaction Pathway and Transition State Analysis

The formation and subsequent reactions of this compound can be computationally modeled to understand the underlying mechanisms, including the identification of transition states and the calculation of activation energies.

Quantum chemical studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions. For a molecule like this compound, computational methods can elucidate its formation, which likely involves the N-oxidation of the corresponding 4-(3-phenylpropyl)piperidine (B106336).

The mechanism for the oxidation of secondary amines to N-hydroxypiperidines has been studied. For instance, the oxidation of piperidine derivatives can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org A computational investigation of this process would involve modeling the interaction between the piperidine nitrogen and the oxidant, calculating the geometry of the transition state, and determining the reaction's energy profile.

Similarly, the reactions of the N-hydroxyl group itself, such as its oxidation to a nitrone, can be computationally explored. The oxidation of N-hydroxypiperidine to a nitrone using hydrogen peroxide has been mechanistically studied, providing a basis for computational models. wikipedia.org Such studies typically involve calculating the energy barriers for different proposed pathways to determine the most favorable one. rsc.orgrsc.org For example, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for various steps, including Michael addition and cyclization, showcasing the power of these methods. rsc.org

Computational chemistry offers robust methods for predicting the reactivity and selectivity of molecules. These predictions are often based on the analysis of the molecule's electronic structure.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors have been successfully used to analyze the reactivity of various organic molecules. nih.gov For this compound, these calculations would indicate its general stability and propensity to react with either electrophiles or nucleophiles.

Local Selectivity (Fukui Functions): To predict where a reaction is most likely to occur on the molecule (site selectivity), chemists use Fukui functions or condensed electrophilicity profiles. nih.gov For this compound, these calculations would likely identify the nitrogen and oxygen atoms of the N-hydroxyl group as key sites for electrophilic attack, while the aromatic ring could be susceptible to electrophilic substitution.

Computational studies on substituted 3-phenylpropyl radicals have shown that the relative stability of reactant radicals, steric factors, and polarity effects in the transition state all influence the reaction barriers for processes like cyclization. nih.gov Similar principles would govern the reactivity of radical species derived from this compound.

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on a related compound, N-hydroxypiperidine, to predict its reactivity.

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability |

| Chemical Hardness (η) | 3.85 | High hardness suggests high stability |

| Electrophilicity Index (ω) | 1.5 | Moderate electrophilicity |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The physical properties and biological activity of this compound are significantly influenced by its intermolecular interactions, particularly its ability to form hydrogen bonds.

The N-hydroxyl group is both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen and nitrogen lone pairs). harvard.eduyoutube.com This allows the molecule to form a network of hydrogen bonds with itself and with other molecules, such as water or biological macromolecules. libretexts.orgyoutube.com

Computational methods can be used to model these interactions in detail. For example, a study of the two polymorphs of 4-hydroxypiperidine (B117109) revealed that the packing in both forms involves N–H···O and O–H···N hydrogen bonds. researchgate.net For this compound, similar hydrogen bonding patterns involving the N-OH group would be expected.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution to characterize the strength and nature of hydrogen bonds and other weak interactions.

The phenylpropyl substituent introduces the possibility of other non-covalent interactions, such as:

π-π stacking: Between the phenyl rings of adjacent molecules.

CH-π interactions: Between the alkyl chain and the phenyl ring of another molecule.

Computational studies on piperidine-based compounds have highlighted the importance of these interactions in their binding to biological targets. nih.gov For instance, the binding of ligands to the sigma-1 receptor involves hydrogen bonds, π-cation interactions, and hydrophobic contacts. nih.gov

The following table provides examples of calculated hydrogen bond parameters for a model system, such as a dimer of N-hydroxypiperidine, which would be analogous to the interactions expected for this compound.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···N | 2.85 | 175 | -5.2 |

| N-O-H···O | 2.90 | 170 | -4.8 |

This table is illustrative and based on typical values for such interactions; it does not represent specific calculated data for this compound.

Role of 4 3 Phenylpropyl Piperidin 1 Ol in Advanced Synthetic Chemistry

Applications as a Building Block in Complex Chemical Syntheses

The utility of piperidine (B6355638) derivatives as foundational building blocks in the synthesis of complex molecules is well-documented. nih.govajchem-a.comresearchgate.net 4-(3-Phenylpropyl)piperidin-1-ol, with its distinct substitution pattern, offers a unique combination of a lipophilic side chain and a modifiable nitrogen center. The 3-phenylpropyl group can influence the pharmacokinetic properties of a target molecule, potentially enhancing its membrane permeability and bioavailability. This makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. chemimpex.com

The N-hydroxy group of this compound can be readily transformed into a variety of other functional groups, further expanding its synthetic utility. For instance, it can be O-alkylated, O-acylated, or used in radical reactions, allowing for the introduction of diverse molecular fragments. The strategic placement of the bulky 4-substituent can also impart specific conformational constraints on the piperidine ring, which can be exploited to control the stereochemical outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkoxypiperidine | Introduction of new side chains, modification of solubility |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyloxypiperidine | Prodrug synthesis, introduction of ester functionalities |

| Oxidation | Oxidizing agent (e.g., H2O2) | Nitrone | 1,3-Dipolar cycloaddition reactions for heterocycle synthesis |

| Reductive N-O Cleavage | Reducing agent (e.g., H2/Pd) | 4-(3-Phenylpropyl)piperidine (B106336) | Access to the corresponding secondary amine |

Precursor to Chiral Auxiliary Development

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.org Piperidine-based chiral auxiliaries have been successfully employed in a range of asymmetric transformations. researchgate.net Given that this compound possesses a stereogenic center at the nitrogen atom upon O-substitution (in addition to any chirality on the substituent), it presents an interesting scaffold for the development of novel chiral auxiliaries.

If resolved into its enantiomers, or if a chiral group is introduced at the oxygen atom, the resulting chiral N-alkoxypiperidine could be used to direct the stereochemical course of reactions such as enolate alkylations, aldol additions, and Diels-Alder reactions. The steric bulk of the 4-(3-phenylpropyl) group could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. Following the desired transformation, the auxiliary could be cleaved and potentially recovered, a key principle in efficient chiral auxiliary design. wikipedia.org

Use in the Synthesis of Novel Heterocyclic Scaffolds

The N-hydroxy functionality of this compound is a gateway to the synthesis of novel heterocyclic scaffolds. Oxidation of the N-hydroxylamine to the corresponding nitrone would generate a 1,3-dipole, which can participate in cycloaddition reactions with various dipolarophiles to construct isoxazolidine-fused piperidine systems. wikipedia.org These fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities.

Furthermore, intramolecular cyclization reactions involving the N-hydroxy group and a suitably positioned functional group on a side chain attached to the oxygen could lead to the formation of novel bicyclic and polycyclic piperidine derivatives. ajchem-a.com For instance, an O-alkenyl-N-hydroxypiperidine derived from this compound could undergo an intramolecular cyclization to form a piperidino-oxazine ring system. The diversity of these potential transformations underscores the value of this compound as a precursor to complex heterocyclic architectures.

Potential as a Ligand in Organometallic Chemistry

N-heterocyclic compounds are widely utilized as ligands in organometallic chemistry, where they play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. mdpi.comrsc.org The nitrogen atom of the piperidine ring in this compound can act as a Lewis base to coordinate with a variety of transition metals. Additionally, the oxygen atom of the N-hydroxy group offers a second potential coordination site, allowing the molecule to act as a bidentate ligand.

The formation of stable metal complexes with this compound or its derivatives could lead to the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov The steric and electronic properties of the ligand, influenced by the 4-(3-phenylpropyl) substituent, would be expected to have a significant impact on the catalytic activity and selectivity of the resulting metal complex.

Table 2: Potential Coordination Modes of this compound Derivatives

| Derivative | Potential Coordination Sites | Possible Ligand Type | Potential Metal Partners |

|---|---|---|---|

| This compound | N, O | Bidentate | Pd, Ru, Rh, Cu |

| N-Alkoxy-4-(3-phenylpropyl)piperidine | N, O (alkoxy) | Bidentate | Pd, Ru, Rh, Cu |

| 4-(3-Phenylpropyl)piperidine (after N-O cleavage) | N | Monodentate | Various transition metals |

Industrial Applications in Specialty Chemical Production

The piperidine framework is a key component in numerous specialty chemicals, including pharmaceuticals, agrochemicals, and materials for various industrial applications. ijnrd.orghashnode.dev While specific large-scale industrial use of this compound is not widely documented, its structural features suggest potential applications in this sector.

In the pharmaceutical industry, piperidine derivatives are crucial intermediates in the synthesis of a wide range of drugs. pmarketresearch.com The lipophilic nature of the 4-(3-phenylpropyl) group could be advantageous in the development of new active pharmaceutical ingredients (APIs) with improved properties. Furthermore, in the realm of specialty chemicals, functionalized piperidines can be used as corrosion inhibitors, catalysts, and building blocks for polymers and dyes. ijnrd.org The unique reactivity of the N-hydroxy group in this compound could be harnessed to produce novel additives and monomers for specialized materials.

Future Research Directions and Concluding Remarks

Exploration of Unconventional Synthetic Routes

The classical synthesis of piperidine (B6355638) derivatives often relies on well-established, multi-step sequences. Future research should pivot towards more efficient and sustainable synthetic methodologies for 4-(3-phenylpropyl)piperidin-1-ol.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of the piperidine ring or the phenylpropyl side chain would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. For instance, late-stage C-H arylation could be employed to introduce further diversity on the phenyl ring.

Another area ripe for investigation is the use of biocatalysis . Enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and environmentally benign routes to key intermediates or the final product. The stereoselective synthesis of chiral derivatives could be particularly impactful, as the biological activity of piperidine-containing compounds is often stereospecific.

Furthermore, the development of novel ring-closing metathesis (RCM) or intramolecular hydroamination reactions could provide alternative and efficient access to the piperidine core. These methods often proceed under mild conditions and exhibit broad substrate scope, making them attractive for the synthesis of a library of analogues.

Development of Novel Chemical Transformations

The N-hydroxy functionality of this compound is a key feature that can be exploited for novel chemical transformations. Research in this area could focus on the development of reactions that are unique to N-hydroxypiperidines.

For example, the development of novel rearrangement reactions initiated by the N-hydroxy group could lead to the formation of unprecedented heterocyclic scaffolds. The Polonovski reaction or related rearrangements could be adapted to this system to generate new chemical entities.

Additionally, the N-hydroxy group can serve as a handle for late-stage functionalization . The development of selective O-alkylation, O-acylation, or O-arylation methods would enable the rapid generation of a diverse library of derivatives. These derivatives could then be screened for a range of biological activities.

The exploration of the redox chemistry of the N-hydroxypiperidine is another promising direction. Oxidation to the corresponding nitrone, followed by cycloaddition reactions, would provide access to a variety of complex, fused heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery of new derivatives of this compound with desirable properties, the integration of modern automation and high-throughput techniques is crucial.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The development of a continuous flow process for the synthesis of the core scaffold and its subsequent derivatization would enable the rapid and efficient production of a large number of compounds for screening.

The use of automated synthesis platforms coupled with high-throughput screening would further streamline the drug discovery process. A "design-make-test-analyze" cycle could be implemented, where computational models predict promising derivatives, which are then synthesized and tested in an automated fashion. The data from these experiments would then be used to refine the computational models, leading to a more efficient exploration of the chemical space.

Advanced Analytical Method Development

As new derivatives of this compound are synthesized, the development of advanced analytical methods for their characterization and quantification will be essential.

While standard techniques like NMR and mass spectrometry are indispensable, there is a need for the development of more specialized methods. For instance, the development of chiral separation techniques , such as chiral HPLC or SFC, will be critical for the analysis of stereoisomers, which may exhibit different biological activities.

Furthermore, the development of sensitive and selective bioanalytical methods will be necessary to study the pharmacokinetic and pharmacodynamic properties of new derivatives in complex biological matrices. This could involve the use of advanced mass spectrometry techniques, such as LC-MS/MS, to achieve the required levels of sensitivity and selectivity.

Computational Chemistry as a Predictive Tool for Novel Chemical Behavior

Computational chemistry and molecular modeling can play a pivotal role in guiding future research on this compound by providing insights into its properties and potential applications.

Quantum mechanical calculations can be used to predict the reactivity of the molecule and to design novel chemical transformations. For example, density functional theory (DFT) calculations could be employed to study the mechanism of proposed reactions and to identify the most promising reaction conditions.

Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with biological targets. This information can be used to design new derivatives with improved binding affinity and selectivity. For instance, docking studies could be performed to predict the binding mode of new analogues to a specific receptor, such as the opioid receptors, which are known to be targeted by some piperidine derivatives. nih.gov

The development of quantitative structure-activity relationship (QSAR) models can also accelerate the discovery of new active compounds. By correlating the structural features of a series of derivatives with their biological activity, these models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 4-(3-Phenylpropyl)piperidin-1-ol for academic research?

- Methodological Answer : Synthesis optimization involves balancing reaction time, temperature, and stoichiometry. Multi-step pathways, such as nucleophilic substitution or reductive amination, require purification via column chromatography or recrystallization to achieve >95% purity. Yield improvements often focus on solvent selection (e.g., dichloromethane for solubility) and catalyst optimization (e.g., palladium for cross-coupling steps) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm piperidine ring substitution patterns and phenylpropyl chain integration (e.g., H-NMR for protons at δ 2.5–3.5 ppm for piperidine N-CH groups).

- HPLC-MS : Verify molecular weight (e.g., [M+H] at m/z 246.2) and detect impurities.

- FTIR : Identify hydroxyl (-OH) stretching vibrations (~3200–3500 cm) .

Q. What solvent systems are compatible with this compound in pharmacological assays?

- Methodological Answer : The compound’s moderate lipophilicity (logP ~2.8) allows solubility in DMSO for stock solutions (≤10 mM). For aqueous assays, dilute in PBS or saline with <1% organic solvent to avoid cellular toxicity. Vortexing and sonication improve dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s affinity for dopamine/serotonin transporters?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or piperidine ring to assess steric/electronic effects.

- Binding Assays : Use radioligand displacement (e.g., H-WIN 35,428 for dopamine transporters) in transfected HEK293 cells. Analyze IC values and compare with reference compounds like GBR 12908.

- Data Interpretation : Correlate substituent position with binding affinity changes (e.g., para-substituted phenyl groups may enhance DAT selectivity) .

Q. What experimental approaches resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>98%) via LC-MS and control for stereochemical variability (e.g., chiral HPLC).

- Assay Standardization : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) under identical conditions (pH, temperature).

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or protocol-dependent variability .

Q. How can electrochemical methods be applied to study this compound’s redox behavior?

- Methodological Answer :

- Triple-Phase Boundary Systems : Immobilize the compound in microdroplets on mesoporous TiO electrodes. Use cyclic voltammetry (scan rate: 50 mV/s) to monitor anion transfer (e.g., carboxylates) at the organic/aqueous interface.

- Data Collection : Measure peak currents and potentials to infer electron-transfer kinetics. Compare with computational models (e.g., DFT for HOMO-LUMO gaps) .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Fluorine Substitution : Replace hydrogen atoms on the phenylpropyl chain with fluorine to reduce CYP450-mediated oxidation.

- Prodrug Design : Esterify the hydroxyl group to enhance bioavailability, with in vivo hydrolysis releasing the active form.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

Q. How do green chemistry principles apply to the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst Recycling : Use immobilized Pd nanoparticles on silica to reduce heavy metal waste.

- Waste Minimization : Employ flow chemistry for continuous processing, reducing solvent volume by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.